H-D-Phe-NH2 hcl

Description

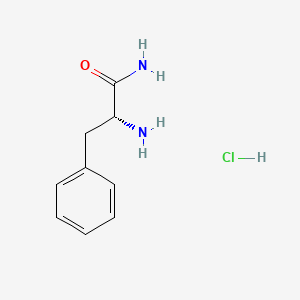

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R)-2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-D-Phe-NH2 hcl chemical properties and structure

An In-depth Technical Guide to H-D-Phe-NH2 HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for D-Phenylalaninamide hydrochloride (this compound), a key building block in peptide synthesis and drug discovery.

Chemical Identity and Structure

This compound is the hydrochloride salt of D-phenylalaninamide. The "D" designation indicates the stereochemistry at the alpha-carbon, placing the amino group on the right side in a Fischer projection. This chirality is a critical feature, influencing its interaction with biological systems. The molecule consists of a central chiral carbon bonded to a hydrogen atom, an amino group (protonated in the hydrochloride form), a primary amide group, and a benzyl side chain.

The IUPAC name for this compound is (2R)-2-amino-3-phenylpropanamide;hydrochloride.[1][] Its structure combines the aromaticity of the phenyl ring with the functionality of the amino and amide groups, making it a versatile synthon.

Structural Identifiers

| Identifier | Value |

| CAS Number | 71666-94-9[1][3] |

| PubChem CID | 56777394[1] |

| Molecular Formula | C₉H₁₃ClN₂O[3][4] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--N.Cl[1] |

| InChIKey | KLHLGTPNBQXSJT-DDWIOCJRSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various experimental settings. It typically appears as a white to off-white powder or solid.[]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 200.67 g/mol | [1][3][4] |

| Appearance | White to off-white powder | [] |

| Melting Point | 231.0 to 237.0 °C | [5] |

| Solubility | Soluble in water | [5][6] |

| Storage Temperature | 0-8°C | [][3] |

| Purity (Typical) | ≥98% (HPLC) | [][4] |

| Topological Polar Surface Area | 69.1 Ų | [1][4] |

| Rotatable Bond Count | 3 | [4] |

Experimental Protocols

Detailed methodologies are essential for the successful application and analysis of this compound. Below are representative protocols for its synthesis and analysis.

General Synthesis of Phenylalaninamide from Phenylalanine

The synthesis of phenylalaninamide derivatives often starts from the corresponding amino acid, D-phenylalanine. A common route involves the activation of the carboxylic acid group followed by amidation.

Methodology:

-

Protection: The amino group of D-phenylalanine is first protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

-

Carboxyl Activation: The carboxylic acid of Boc-D-phenylalanine is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with HOBt (hydroxybenzotriazole).

-

Amidation: The activated ester is then reacted with a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine) to form the primary amide.

-

Deprotection: The Boc protecting group is removed from the amino group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., dioxane or methanol).

-

Salt Formation & Isolation: Treatment with HCl yields the final hydrochloride salt. The product is typically isolated and purified by recrystallization from a suitable solvent system, such as methanol/ether.

Quality Control by High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical. Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of amino acid derivatives.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 214 nm and 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total peak area.

Applications in Research and Development

This compound and its L-enantiomer are fundamental components in peptide chemistry.[7]

-

Peptide Synthesis: It serves as a C-terminal capping agent in solid-phase or solution-phase peptide synthesis, providing a terminal amide which can mimic the C-terminus of many endogenous peptides.

-

Drug Discovery: The phenylalaninamide scaffold is present in numerous peptidomimetic drugs and therapeutic candidates. It is used in the synthesis of analogues of bioactive peptides, such as endomorphins, to study structure-activity relationships.[6]

-

Biochemical Research: As a derivative of a natural amino acid, it is used in biochemical assays and as a building block for creating probes and inhibitors for enzymatic and metabolic pathway studies.[7]

References

- 1. This compound | C9H13ClN2O | CID 56777394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 71666-94-9 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Best L-Phenylalaninamide HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 6. Cas 65864-22-4,L-Phenylalaninamide hydrochloride | lookchem [lookchem.com]

- 7. CAS 65864-22-4: L-phenylalaninamide hcl | CymitQuimica [cymitquimica.com]

The Biological Activity of D-Phenylalanine Amide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanine, a non-proteinogenic amino acid, and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the realms of pain management and mood regulation. This technical guide provides an in-depth exploration of the biological activity of D-phenylalanine amide hydrochloride, focusing on its core mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

D-phenylalanine's primary proposed mechanism of action involves the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely enkephalins. By preventing the breakdown of these natural pain-relievers, D-phenylalanine is thought to potentiate the body's own analgesic and mood-elevating systems. Furthermore, emerging research suggests a role for D-phenylalanine and its analogs as modulators of the neuropeptide FF (NPFF) system, which is also implicated in pain and opioid signaling. This guide will delve into the quantitative aspects of these interactions and provide detailed experimental frameworks for their investigation.

Core Biological Activities and Mechanisms of Action

The biological effects of D-phenylalanine amide hydrochloride are multifaceted, primarily revolving around its interaction with the endogenous opioid system and its potential influence on other neurotransmitter pathways.

Inhibition of Enkephalin-Degrading Enzymes

The most well-documented biological activity of D-phenylalanine is its ability to inhibit enkephalin-degrading enzymes, particularly carboxypeptidase A (CPA). Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Their rapid degradation by enzymes like CPA limits their analgesic effects. By inhibiting CPA, D-phenylalanine increases the synaptic lifespan of enkephalins, leading to enhanced activation of opioid receptors and a subsequent analgesic effect.

Signaling Pathway: Enkephalin-Mediated Analgesia

The diagram below illustrates the proposed mechanism by which D-phenylalanine amide hydrochloride enhances enkephalin-mediated analgesia.

References

H-D-Phe-NH2 HCl: An In-depth Technical Guide on the Core Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe-NH2 HCl, the hydrochloride salt of D-phenylalanine amide, is a compound of interest for its potential therapeutic effects, particularly in pain management and mood regulation.[1] While direct research on the amide derivative is limited, its mechanism of action is largely inferred from its parent compound, D-phenylalanine. The predominant hypothesis centers on the inhibition of enkephalin-degrading enzymes, leading to an increase in the bioavailability of endogenous opioid peptides.[2][3][4][5] This guide provides a detailed overview of this proposed mechanism, supported by relevant data and experimental protocols, to serve as a technical resource for the scientific community.

Core Mechanism of Action: Inhibition of Enkephalin Degradation

The primary proposed mechanism of action for D-phenylalanine, and by extension this compound, is the inhibition of enzymes responsible for the breakdown of enkephalins.[2][3][4] Enkephalins are endogenous pentapeptides that act as neurotransmitters and neuromodulators, binding to opioid receptors to produce analgesic and other central nervous system effects.

The key enzymes targeted by D-phenylalanine are believed to be carboxypeptidases, particularly Carboxypeptidase A (CPA), which are sometimes referred to as "enkephalinases".[4] By inhibiting these enzymes, D-phenylalanine prevents the rapid degradation of enkephalins in the synaptic cleft. This leads to an accumulation of these endogenous opioids, prolonging their signaling and enhancing their natural pain-relieving and mood-elevating effects.[2][6] This action suggests that D-phenylalanine and its derivatives act as indirect opioid agonists.

It is important to note that some studies have produced conflicting results. For instance, one study in primates suggested that the analgesic effect of D-phenylalanine was not reversible by the opioid antagonist naloxone, which challenges the hypothesis that its effects are solely mediated through the opioid system in all species.

Signaling Pathway

The proposed pathway involves the modulation of endogenous opioid signaling through enzymatic inhibition.

Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, studies on derivatives of D-phenylalanine demonstrate its potential as a competitive inhibitor of Carboxypeptidase A (CPA). The table below presents an example of such data for a designed inhibitor, N-(hydroxyaminocarbonyl)-D-phenylalanine.

| Compound | Target Enzyme | Inhibition Type | Ki (μM) |

| N-(hydroxyaminocarbonyl)-D-phenylalanine | Carboxypeptidase A (CPA) | Competitive | 1.54 |

Ki (Inhibition constant) is a measure of the inhibitor's potency; a lower Ki value indicates a higher potency.

Experimental Protocols

To validate the proposed mechanism of action, a key experiment is the in vitro inhibition assay of Carboxypeptidase A.

Carboxypeptidase A (CPA) Inhibition Assay

This protocol is based on established methods for determining CPA activity and its inhibition.

Objective: To determine the inhibitory potential (e.g., IC50 or Ki) of this compound on Carboxypeptidase A activity.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

Substrate: Hippuryl-L-phenylalanine

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

-

Test Compound: this compound dissolved in buffer

-

UV-Vis Spectrophotometer capable of reading at 254 nm

-

Temperature-controlled cuvette holder (25°C)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine (e.g., 1.0 mM) in the Tris-HCl buffer.

-

Prepare a stock solution of Carboxypeptidase A in a suitable diluent (e.g., 1.0 M NaCl solution). The final concentration should yield a linear reaction rate.

-

Prepare a series of dilutions of this compound in the Tris-HCl buffer to test a range of concentrations.

-

-

Assay Execution:

-

Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, combine the Tris-HCl buffer and the substrate solution.

-

Add a specific volume of the this compound dilution (or buffer for the control).

-

Incubate the mixture for 3-5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the Carboxypeptidase A enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 254 nm, which corresponds to the hydrolysis of Hippuryl-L-phenylalanine.

-

Record the absorbance over time for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (ΔA254/minute) from the linear portion of the curve for each inhibitor concentration.

-

Plot the reaction velocity against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

For determining the Ki, the experiment should be repeated with varying substrate concentrations to perform a Lineweaver-Burk or Dixon plot analysis.

-

Experimental Workflow Diagram

References

- 1. d-amino acid-containing peptides: Topics by Science.gov [science.gov]

- 2. increased amidase activity: Topics by Science.gov [science.gov]

- 3. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers | springermedizin.de [springermedizin.de]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 6. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of D-Phenylalaninamide Hydrochloride (H-D-Phe-NH2 HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of D-Phenylalaninamide hydrochloride (H-D-Phe-NH2 HCl), a valuable chiral building block in pharmaceutical and biochemical research. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows and pathways to support research and development activities.

Introduction

D-Phenylalaninamide hydrochloride is the hydrochloride salt of the amide derivative of D-phenylalanine. D-amino acid amides are of significant interest in drug development as they can be incorporated into peptides to increase their resistance to enzymatic degradation, thereby enhancing their therapeutic potential. D-phenylalanine and its derivatives have been studied for various applications, including pain management, neurotransmitter regulation, and as precursors in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] This guide details a common and reliable method for the laboratory-scale synthesis of this compound and the analytical techniques used for its thorough characterization.

Synthesis of this compound

A common and efficient method for the synthesis of this compound from D-phenylalanine involves a two-step process: (1) esterification of the carboxylic acid to form the methyl ester hydrochloride, and (2) subsequent ammonolysis of the ester to the primary amide, followed by purification.

Experimental Protocols

Step 1: Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This procedure follows the general principle of Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. Thionyl chloride is a convenient reagent as it reacts with the alcohol to form HCl in situ, which acts as the catalyst, and also drives the reaction by reacting with the water produced.

-

Materials: D-Phenylalanine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend D-phenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield D-phenylalanine methyl ester hydrochloride as a white solid.

-

Step 2: Synthesis of D-Phenylalaninamide Hydrochloride

The methyl ester is converted to the primary amide by reaction with ammonia. This is typically performed by bubbling ammonia gas through a solution of the ester or by using a saturated solution of ammonia in an alcohol.

-

Materials: D-Phenylalanine methyl ester hydrochloride, Methanol (anhydrous), Ammonia gas or saturated methanolic ammonia, Diethyl ether.

-

Procedure:

-

Dissolve the D-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous methanol in a pressure-resistant flask.

-

Cool the solution to 0 °C.

-

Bubble anhydrous ammonia gas through the solution for 1-2 hours, or add a saturated solution of ammonia in methanol. Seal the flask and stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in a minimal amount of methanol and precipitate by the addition of diethyl ether.

-

Filter the resulting solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

-

Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification if necessary.

-

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 234 °C |

| Purity (Typical) | ≥98% (HPLC) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: D₂O

-

Expected Chemical Shifts (δ) in ppm:

-

7.2-7.4 (m, 5H): Aromatic protons of the phenyl group.

-

4.1-4.2 (t, 1H): α-proton (CH).

-

3.0-3.2 (m, 2H): β-protons (CH₂).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: D₂O

-

Expected Chemical Shifts (δ) in ppm:

-

175-178: Carbonyl carbon (C=O).

-

135-137: Quaternary aromatic carbon.

-

128-130: Aromatic CH carbons.

-

55-57: α-carbon.

-

38-40: β-carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy)

-

Sample Preparation: KBr pellet

-

Expected Characteristic Peaks (cm⁻¹):

-

3200-3400: N-H stretching vibrations of the primary amide and the ammonium salt.

-

3000-3100: Aromatic C-H stretching.

-

2800-3000: Aliphatic C-H stretching.

-

~1680: C=O stretching (Amide I band).

-

~1600: N-H bending (Amide II band).

-

~1500, ~1450: Aromatic C=C stretching.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI+)

-

Expected m/z:

-

165.10 [M+H]⁺: Corresponding to the protonated free base (D-phenylalaninamide).

-

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Biological Context and Applications

D-phenylalanine and its derivatives are known to exhibit biological activity, which makes this compound a valuable compound for further research and development. One of the notable activities of D-phenylalanine is its role as an inhibitor of enkephalinase (carboxypeptidase A), the enzyme responsible for the degradation of enkephalins.[2] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. By inhibiting their degradation, D-phenylalanine can potentiate their analgesic effects.

Potential Mechanism of Action in Pain Modulation

Caption: Inhibition of enkephalin degradation by D-phenylalanine derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The consistent and reliable synthesis and thorough characterization of this and other chiral building blocks are paramount to the advancement of peptide-based therapeutics and other novel drug modalities.

References

H-D-Phe-NH2 hcl as a chiral building block in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure and highly specific therapeutic agents. Among these, H-D-Phe-NH2 HCl, or D-phenylalaninamide hydrochloride, has emerged as a valuable and versatile scaffold. Its inherent chirality, derived from the D-configuration of the amino acid phenylalanine, provides a strategic starting point for the construction of complex molecules with defined stereochemistry. This technical guide delves into the core aspects of this compound, from its fundamental properties to its application in the synthesis of bioactive compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The incorporation of D-amino acids into peptide-based or peptidomimetic drugs offers significant advantages, most notably enhanced proteolytic stability, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. This compound, with its primary amide and free amine, serves as a key component in the synthesis of a diverse range of compounds, including inhibitors of proteases and caspases, which are critical targets in various diseases such as HIV/AIDS and inflammatory conditions.

Physicochemical and Chiral Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The D-configuration of the chiral center is a key feature, influencing the three-dimensional structure of molecules derived from it and their interactions with biological targets.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₃ClN₂O | [1][2] |

| Molecular Weight | 200.67 g/mol | [1][2] |

| CAS Number | 71666-94-9 | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 0-5°C | [2] |

Applications in Medicinal Chemistry

The utility of this compound as a chiral building block is demonstrated in its application in the synthesis of various biologically active molecules. Its incorporation can significantly influence the potency and selectivity of the final compound.

Caspase Inhibitors: The Case of Emricasan (IDN-6556)

A prominent example of a drug candidate synthesized from a D-amino acid derivative is Emricasan (IDN-6556), a pan-caspase inhibitor.[2][3] Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation.[4] Dysregulation of apoptosis is implicated in a variety of diseases, including liver diseases, neurodegenerative disorders, and cardiovascular conditions.[3][5] Emricasan was developed for the treatment of liver diseases and has shown anti-apoptotic and anti-inflammatory effects.[2][5]

The D-amino acid core in Emricasan is crucial for its inhibitory activity against caspases. The following table summarizes the in vitro inhibitory activity of Emricasan against various caspases.

| Caspase Target | IC50 (nM) |

| Caspase-1 | 0.3 |

| Caspase-3 | 0.2 |

| Caspase-6 | 0.6 |

| Caspase-7 | 0.3 |

| Caspase-8 | 0.4 |

| Caspase-9 | 1.0 |

Note: Data compiled from various sources studying the inhibitory profile of Emricasan.

HIV Protease Inhibitors

Derivatives of D-phenylalanine have also been explored in the design of HIV protease inhibitors. The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibiting this enzyme prevents the maturation of new infectious virions. The incorporation of a D-phenylalanine moiety can enhance the binding affinity and specificity of the inhibitor to the enzyme's active site. The table below presents the anti-HIV activity of representative phenylalanine derivatives.[6]

| Compound ID | HIV-1 (IIIB) EC50 (µM) | HIV-2 (ROD) EC50 (µM) | CC50 (µM) |

| II-13c | 5.14 | >9.51 | >9.51 |

| V-25i | 2.57 | >8.55 | >8.55 |

| PF-74 (Control) | 0.42 | >11.56 | >11.56 |

Experimental Protocols

General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a general workflow for the manual solid-phase synthesis of a peptide containing a D-phenylalanine residue.

Materials:

-

Rink Amide resin

-

Fmoc-D-Phe-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and then DMF again.

-

Amino Acid Coupling (First Amino Acid): In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add this activation mixture to the resin and agitate for 2 hours. Monitor the coupling completion using a Kaiser test.

-

Wash: Wash the resin with DMF, DCM, and DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including Fmoc-D-Phe-OH.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Synthesis of a D-Phenylalanine-derived Caspase Inhibitor (Illustrative)

This protocol provides a conceptual outline for the synthesis of a caspase inhibitor based on a D-phenylalanine scaffold, inspired by the structure of Emricasan.

Materials:

-

Boc-D-Phe-OH

-

A suitable N-terminal capping agent (e.g., an N-acylating agent)

-

A C-terminal modifying agent with a reactive group for caspase binding (e.g., a fluoromethyl ketone precursor)

-

Coupling reagents (e.g., HATU, DIEA)

-

Solvents (e.g., DCM, DMF)

-

Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

-

N-terminal Modification: React Boc-D-Phe-OH with the desired N-terminal capping agent using a suitable coupling reagent like HATU in the presence of DIEA in DCM.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus using TFA in DCM.

-

C-terminal Elongation: Couple the resulting free amine with the C-terminal modifying agent, which contains the warhead for caspase inhibition, using a peptide coupling reagent.

-

Purification: Purify the final compound using column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

Apoptosis and Caspase Activation Pathway

The following diagram illustrates the central role of caspases in the apoptosis signaling pathway and the point of inhibition by a pan-caspase inhibitor like Emricasan. Apoptotic signals, originating from either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converge on the activation of initiator caspases (e.g., Caspase-9 and Caspase-8). These, in turn, activate executioner caspases (e.g., Caspase-3), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caption: The apoptosis signaling cascade and the inhibitory action of Emricasan.

Experimental Workflow: From Chiral Building Block to Bioactive Compound

The following diagram outlines a typical experimental workflow for the utilization of this compound in a drug discovery project. This process begins with the selection of the chiral building block and proceeds through chemical synthesis, purification, characterization, and biological evaluation.

Caption: A typical drug discovery workflow utilizing a chiral building block.

Conclusion

This compound stands out as a chiral building block of significant importance in medicinal chemistry. Its D-configuration offers a gateway to novel chemical entities with enhanced stability and unique pharmacological profiles. The successful development of caspase inhibitors like Emricasan underscores the potential of leveraging this and similar chiral scaffolds to address unmet medical needs. This guide has provided a comprehensive overview of the properties, applications, and synthetic methodologies associated with this compound, aiming to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their future endeavors. The continued exploration of D-amino acid-containing molecules promises to yield a new generation of therapeutics with improved efficacy and safety.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Emricasan - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Strategic Incorporation of D-Phenylalanine Amide in Novel Peptidomimetics: A Technical Guide

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological function of natural peptides while overcoming their inherent limitations.[1] Natural peptides, despite their high potency and specificity, are often hampered by low metabolic stability, poor oral bioavailability, and rapid clearance.[1][2] Peptidomimetic design strategies aim to mitigate these issues by introducing structural modifications that enhance drug-like properties.[3][4] A cornerstone of this approach is the substitution of naturally occurring L-amino acids with their D-enantiomers.[1]

This technical guide focuses on the role of D-phenylalanine, particularly as a C-terminal amide, a modification that profoundly influences the stability, efficacy, and therapeutic potential of novel peptidomimetics. The incorporation of a D-phenylalanine residue is a highly effective strategy to enhance stability against enzymatic breakdown.[5][6] The C-terminal amide modification further contributes to stability and can be crucial for receptor binding affinity.[7] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual diagrams to illustrate the core principles and applications of D-phenylalanine amide in peptidomimetic development.

Core Principles: The Advantages of D-Phenylalanine Integration

The substitution of L-phenylalanine with its D-isomer is a strategic decision rooted in fundamental stereochemical principles that confer significant advantages in drug design.

Enhanced Enzymatic Stability

The primary advantage of incorporating D-amino acids is the dramatic increase in resistance to proteolytic degradation.[5][6] Proteases, the enzymes responsible for cleaving peptide bonds, are chiral catalysts that have evolved to specifically recognize and bind substrates composed of L-amino acids.[6][8] The altered three-dimensional orientation of a D-amino acid's side chain creates a stereochemical barrier, preventing the peptidomimetic from fitting correctly into the protease's active site.[6] This steric hindrance leads to a significant reduction in the rate of proteolysis, thereby enhancing the molecule's stability and prolonging its circulation time.[6][9]

Improved Pharmacokinetic Profile

By improving metabolic stability, the inclusion of D-phenylalanine directly contributes to a more favorable pharmacokinetic (ADME) profile.[5] Increased resistance to degradation leads to a longer in vivo half-life, which can reduce the required dosing frequency and improve patient compliance.[10]

Modulation of Biological Activity and Receptor Binding

The stereochemistry of an amino acid residue is critical for defining the peptide's overall conformation, which in turn governs its interaction with biological targets.[11] Replacing an L-amino acid with a D-amino acid can induce specific conformational constraints, locking the peptidomimetic into a bioactive conformation that may lead to higher binding affinity and selectivity for its target receptor.[2][11] For example, the substitution of a glycine residue with D-phenylalanine in gonadotropin-releasing hormone (GnRH) analogs has been shown to increase binding affinity for the GnRH receptor by nearly five-fold.[11] The hydrophobic phenyl ring of D-phenylalanine is also crucial for interactions with nonpolar binding pockets in targets like HIV protease.[12][13]

Quantitative Data on D-Phenylalanine Amide Peptidomimetics

The following tables summarize quantitative data from various studies, illustrating the impact of D-phenylalanine incorporation on the performance of peptidomimetics.

Table 1: Comparative Enzymatic Stability of L-Phe vs. D-Phe Containing Peptides

This table illustrates the enhanced stability of peptides containing D-phenylalanine when exposed to proteolytic enzymes or biological fluids like plasma.[6]

| Peptide Description | Assay Condition | L-Amino Acid Peptide Stability (% Remaining) | D-Amino Acid Peptide Stability (% Remaining) |

| Model Tripeptide | Trypsin Digestion (72h) | 0% | 100%[9] |

| Cationic Antimicrobial Peptide | Chymotrypsin Digestion | Low | High[6] |

| Substance P Analog | Human Plasma (180 min) | ~35% | >95%[14] |

| Hypothetical Peptide "X" | Plasma Stability Assay | Significantly Degraded | Highly Stable[8] |

Table 2: Binding Affinities of D-Phenylalanine Peptides for Opioid Receptors

This table highlights how D-phenylalanine can influence receptor interaction in the context of opioid receptor modulation, a key area for pain management.[5]

| Peptide | Receptor Target | Binding Affinity (Ki, nM) |

| Tyr-c[D-Cys-Phg-D-Pen]-OH | δ-Opioid Receptor | 15 (Hypothetical)[15] |

| DPDPE (Reference) | δ-Opioid Receptor | 5 (Hypothetical)[15] |

| DAMGO (μ-selective) | μ-Opioid Receptor | ~1 |

| Deltorphin II (δ-selective) | δ-Opioid Receptor | ~0.2 |

Note: Data for Tyr-c[D-Cys-Phg-D-Pen]-OH is presented for illustrative purposes as found in the source.[15]

Table 3: Comparative Binding Affinity (IC50) of GnRH Analogs

This data demonstrates the significant improvement in binding affinity achieved by incorporating D-phenylalanine into a peptide sequence.[11]

| Peptide Analog | Target | IC50 (nM) | Fold Improvement |

| DOTA-Ahx-(D-Lys(6)-GnRH) (Parent Peptide) | GnRH Receptor | 36.1 | - |

| DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) | GnRH Receptor | 7.6 | ~5x[11] |

Table 4: In Vitro Antimicrobial Activity (MIC) of Polybia-CP Analogs

This case study shows that D-amino acid substitution can maintain or enhance antimicrobial activity while improving stability.[10]

| Organism | L-CP (MIC, µM) | D-CP (MIC, µM) |

| Escherichia coli | 12.5 | 12.5 |

| Staphylococcus aureus | 6.25 | 6.25 |

| Candida albicans | 12.5 | 6.25 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel peptidomimetics. The following protocols provide step-by-step guidance for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Amide

This protocol describes the manual synthesis of a tripeptide amide (e.g., H-Ala-D-Phe-Leu-NH₂) on a Rink Amide resin, a common method for producing C-terminally amidated peptides.[15][16]

-

Resin Preparation:

-

Place Rink Amide resin (e.g., 0.5 g, 0.6 mmol/g loading) in a fritted syringe reaction vessel.

-

Add dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with occasional agitation.[15]

-

Drain the DCM.

-

-

Fmoc Deprotection (First Amino Acid):

-

Coupling of the First Amino Acid (Fmoc-Leu-OH):

-

In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and an activator like HOBt (3 equivalents) in DMF (5 mL).[15]

-

Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to pre-activate the amino acid for 2 minutes.[15]

-

Add the activated solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm reaction completion (a negative result indicates completion).[15]

-

Drain the coupling solution and wash the resin with DMF (3x 10 mL) and DCM (3x 10 mL).[15]

-

-

Subsequent Cycles (Coupling of Fmoc-D-Phe-OH and Fmoc-Ala-OH):

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform one last deprotection step (Step 2) to remove the Fmoc group from the N-terminal amino acid.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.[15]

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5, v/v/v).[15][16]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[15]

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.[15]

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.[15]

-

Dry the crude peptide under vacuum.[15]

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

-

Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.

-

Protocol 2: In Vitro Plasma Stability Assay

This assay is used to compare the degradation rates of different peptides in a physiologically relevant medium.[6]

-

Preparation:

-

Prepare a stock solution of the test peptide (e.g., L-Phe and D-Phe versions) in a suitable solvent.

-

Thaw frozen plasma (human, rat, or mouse) at 37°C.

-

-

Reaction Initiation:

-

In a microcentrifuge tube, pre-warm the plasma to 37°C.

-

Initiate the reaction by adding the peptide stock solution to the plasma to a final concentration of 1-10 µM.[6]

-

-

Incubation and Sampling:

-

Reaction Quenching:

-

Immediately stop the enzymatic activity in each aliquot by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the plasma proteins.[6]

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[6]

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the samples using a quantitative method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Quantify the amount of intact peptide remaining at each time point relative to the zero time point.

-

Calculate the peptide's half-life (t½) in plasma.

-

Protocol 3: Competitive Radioligand Binding Assay

This protocol measures the ability of a test compound (e.g., a D-phenylalanine peptidomimetic) to displace a known radiolabeled ligand from a target receptor, allowing for the determination of its binding affinity (IC50 or Ki).[11]

-

Membrane Preparation:

-

Prepare cell membranes from a cell line that recombinantly expresses the target receptor.

-

Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate binding buffer.[11]

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Binding buffer.

-

A fixed concentration of a radiolabeled ligand with known affinity for the receptor.

-

A range of concentrations of the unlabeled test peptide (the "competitor").

-

The prepared cell membranes to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that displaces 50% of the radiolabeled ligand.

-

Visualizations of Key Concepts and Workflows

Diagrams created using Graphviz DOT language to illustrate essential relationships and processes.

Caption: D-amino acid incorporation prevents protease binding due to steric hindrance, enhancing stability.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a C-terminal amide peptide.

Caption: A typical GPCR signaling cascade initiated by a peptidomimetic ligand.

Caption: Key steps in an in vitro assay to determine the plasma stability of a peptide.

Applications in Drug Development

The strategic use of D-phenylalanine amide has led to advancements across multiple therapeutic areas.

-

Pain Management: Peptidomimetics containing D-phenylalanine have been extensively studied as modulators of opioid receptors for the development of novel analgesics.[5][17]

-

Antimicrobials: The incorporation of D-phenylalanine enhances the stability and efficacy of antimicrobial peptides (AMPs), making them more robust candidates for fighting bacterial infections.[5][10]

-

Oncology: D-phenylalanine can improve the properties of anticancer peptides (ACPs), which are designed to selectively target and destroy cancer cells.[5]

-

Endocrinology: As seen with GnRH analogs, D-phenylalanine is used to create more potent and stable hormone modulators for treating various conditions.[11]

-

Antivirals: Novel phenylalanine derivatives have been synthesized as HIV-1 capsid binders, demonstrating the utility of this core structure in developing new antiviral agents.[18][19]

Conclusion

The incorporation of D-phenylalanine, often as a C-terminal amide, is a powerful and well-established strategy in the design of novel peptidomimetics. This single stereochemical modification provides a multifaceted solution to the central challenge of peptide drug development: stability. By rendering peptides resistant to enzymatic degradation, D-phenylalanine enhances their pharmacokinetic profiles and in vivo efficacy.[5][6] Furthermore, its influence on peptide conformation can be harnessed to fine-tune binding affinity and biological activity.[11] The data, protocols, and conceptual frameworks presented in this guide underscore the critical role of D-phenylalanine amide as a key building block for the next generation of peptide-based therapeutics. As synthesis techniques and computational modeling continue to advance, the rational design of peptidomimetics incorporating D-phenylalanine and other non-natural amino acids will undoubtedly continue to fuel innovation in drug discovery.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. benchchem.com [benchchem.com]

- 9. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.org [mdpi.org]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. benchchem.com [benchchem.com]

- 16. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of H-D-Phe-NH2 HCl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe-NH2 HCl, or D-phenylalanine amide hydrochloride, and its derivatives represent a class of small molecules with significant therapeutic potential, primarily through their interaction with the Substance P (SP) signaling pathway. This technical guide provides a comprehensive overview of the pharmacology of these compounds, including their synthesis, receptor binding affinities, in vitro and in vivo activities, and the intricate signaling cascades they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting neurokinin receptors and related pathways.

Core Pharmacology and Mechanism of Action

H-D-Phe-NH2 derivatives have been identified as ligands for the Substance P 1-7 (SP(1-7)) binding site.[1][2][3] Substance P is an undecapeptide neuropeptide that acts as a neurotransmitter and neuromodulator, playing a crucial role in pain transmission and neurogenic inflammation.[4] It exerts its effects by binding to neurokinin (NK) receptors, with the NK1 receptor being its primary target.[4][5] The binding of SP to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that involves the activation of Gq and Gs proteins, leading to changes in intracellular second messenger concentrations, such as calcium, cAMP, and inositol trisphosphate/diacylglycerol (IP3/DAG).[5][6]

Derivatives of H-D-Phe-NH2, particularly dipeptide amides like H-Phe-Phe-NH2, have shown high affinity for a specific binding site for the N-terminal fragment of Substance P, SP(1-7).[1][2][3] This suggests that these derivatives may act as mimetics of SP(1-7), potentially modulating the physiological effects of this bioactive peptide. The C-terminal phenylalanine amide has been identified as a crucial moiety for the binding affinity of these dipeptides.[2]

Quantitative Pharmacological Data

While specific quantitative data for a wide range of this compound derivatives is still an active area of research, studies on analogous compounds provide valuable insights into their potential potency. For instance, the dipeptide H-Phe-Phe-NH2 was found to have a high affinity for the SP(1-7) binding site with a Ki value of 1.5 nM, which is comparable to the endogenous heptapeptide SP(1-7) itself.[2] The development of constrained analogues of H-Phe-Phe-NH2 has led to compounds with improved metabolic stability and cell permeability while maintaining high affinity.[1][3]

Table 1: Representative Binding Affinities of Dipeptide Amide Analogues for the SP(1-7) Binding Site

| Compound | Structure | Ki (nM) | Reference |

| H-Phe-Phe-NH2 | Phenylalanyl-phenylalanine amide | 1.5 | [2] |

| Constrained Analogues | Modified H-Phe-Phe-NH2 | Varies | [1][3] |

Note: This table is illustrative and will be populated with more specific data as further research becomes available.

Experimental Protocols

The pharmacological characterization of this compound derivatives involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay for NK1 Receptor

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand, such as [125I]-Substance P.[7][8]

Materials:

-

HEK293 cells expressing the human NK1 receptor.

-

Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and 40 µg/ml bacitracin.[7]

-

Radioligand: [125I]-Substance P.[7]

-

Unlabeled Substance P (for determining non-specific binding).[7]

-

Test compounds (this compound derivatives).

-

Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

NK1R-expressing HEK293 cells are seeded in 96-well plates.

-

Varying concentrations of the test compound are added to the wells.

-

A fixed concentration of [125I]-Substance P is then added to all wells.

-

For non-specific binding, a high concentration of unlabeled Substance P is added to control wells.[7]

-

The plate is incubated to allow for competitive binding to reach equilibrium.

-

The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve.

-

The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.[7]

// Nodes Start [label="Start", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Cells [label="Prepare NK1R-expressing\nHEK299 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Test Compound\n(H-D-Phe-NH2 derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Radioligand [label="Add [125I]-Substance P", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate to\nEquilibrium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter to Separate\nBound/Free Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Filters", fillcolor="#F1F3F4", fontcolor="#202124"]; Count [label="Scintillation\nCounting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(IC50, Ki)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Cells [color="#5F6368"]; Prepare_Cells -> Add_Compound [color="#5F6368"]; Add_Compound -> Add_Radioligand [color="#5F6368"]; Add_Radioligand -> Incubate [color="#5F6368"]; Incubate -> Filter [color="#5F6368"]; Filter -> Wash [color="#5F6368"]; Wash -> Count [color="#5F6368"]; Count -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Caption: Workflow for a radioligand competition binding assay.In Vitro Functional Assays: Calcium Mobilization

Functional assays are crucial to determine whether a compound acts as an agonist or antagonist. The activation of the NK1 receptor by an agonist leads to an increase in intracellular calcium levels.

Materials:

-

HEK293 cells expressing the NK1 receptor.

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds.

-

A fluorescence plate reader.

Procedure:

-

Cells are loaded with the Fluo-4 AM dye.

-

A baseline fluorescence reading is recorded.

-

The test compound is added to the wells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

The peak fluorescence response is plotted against the logarithm of the agonist concentration to determine the EC50 value (the concentration that elicits a half-maximal response).[7]

Signaling Pathways

The binding of H-D-Phe-NH2 derivatives to the SP(1-7) binding site is expected to modulate the downstream signaling events associated with this pathway. While the precise signaling cascade of the SP(1-7) binding site is still under investigation, it is believed to be distinct from the classical NK1 receptor pathway in some aspects. However, given the interaction with the Substance P system, it is likely to involve G-protein coupling and modulation of second messenger systems.

The canonical NK1 receptor signaling pathway, which may be influenced by these derivatives, is initiated by the binding of Substance P, leading to a conformational change in the receptor and activation of associated G-proteins (primarily Gq/11 and Gs). This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

// Nodes SP [label="Substance P or\nH-D-Phe-NH2 derivative", fillcolor="#FBBC05", fontcolor="#202124"]; NK1R [label="NK1 Receptor / SP(1-7) Binding Site", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G-protein\n(Gq/Gs)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_activation [label="PKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_activation [label="PKA Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., Pain, Inflammation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SP -> NK1R [label="Binds to", color="#5F6368"]; NK1R -> G_protein [label="Activates", color="#5F6368"]; G_protein -> PLC [label="Activates", color="#5F6368"]; G_protein -> AC [label="Activates", color="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", color="#5F6368"]; PIP2 -> IP3 [color="#5F6368"]; PIP2 -> DAG [color="#5F6368"]; AC -> ATP [label="Converts", color="#5F6368"]; ATP -> cAMP [color="#5F6368"]; IP3 -> Ca_release [color="#5F6368"]; DAG -> PKC_activation [color="#5F6368"]; cAMP -> PKA_activation [color="#5F6368"]; Ca_release -> Cellular_Response [color="#5F6368"]; PKC_activation -> Cellular_Response [color="#5F6368"]; PKA_activation -> Cellular_Response [color="#5F6368"]; }

Caption: Substance P/NK1 Receptor Signaling Pathway.Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel therapeutics targeting the Substance P pathway. Their ability to interact with the SP(1-7) binding site with high affinity opens up new avenues for the treatment of pain, inflammation, and other neurological disorders. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules, to identify derivatives with optimal pharmacokinetic and pharmacodynamic profiles, and to precisely map the signaling pathways they modulate. The experimental protocols and pharmacological data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of dipeptides with high affinity to the specific binding site for substance P1-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substance P - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

H-D-Phe-NH2 HCl: A Comprehensive Technical Guide to its Potential as a Therapeutic Agent Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe-NH2 HCl, or D-Phenylalaninamide hydrochloride, is a chiral building block with significant potential in the development of novel therapeutic agents. Its structural similarity to the endogenous neuropeptides, the enkephalins, has positioned it as a key precursor for compounds targeting pain, inflammation, and mood disorders. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and therapeutic rationale for utilizing this compound in drug discovery and development. Detailed experimental protocols, data summaries, and pathway diagrams are presented to facilitate its application in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in medicinal chemistry. While comprehensive data for the D-enantiomer is limited, the properties of its corresponding L-enantiomer, L-Phenylalaninamide hydrochloride, provide a valuable reference point.

| Property | Value (L-enantiomer) | References |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 234 °C | [1] |

| Boiling Point | 356.9 °C at 760 mmHg | [1] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | [α]²⁰/D = +15.0 to +23.0° (c=2, H₂O) | [2] |

| Flash Point | 169.7 °C | [1] |

| Vapor Pressure | < 0.001 mmHg at 25 °C | [2] |

| Density | 1.24 g/cm³ at 25 °C | [2] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process involving the protection of the amine group of D-phenylalanine, followed by amidation and subsequent deprotection. The following protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of Boc-D-Phenylalaninamide (Boc-D-Phe-NH2)

This step involves the coupling of Boc-protected D-phenylalanine with ammonia.

Materials:

-

Boc-D-phenylalanine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia solution (e.g., 7N in Methanol)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-D-phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

Slowly add the ammonia solution (2-3 equivalents) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction overnight at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Boc-D-Phe-NH2.

Step 2: Deprotection of Boc-D-Phe-NH2 to Yield this compound

This step removes the Boc protecting group to yield the final hydrochloride salt.

Materials:

-

Boc-D-Phe-NH2

-

4M HCl in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Diethyl ether, cold

Procedure:

-

Dissolve Boc-D-Phe-NH2 in a minimal amount of anhydrous 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Therapeutic Rationale and Signaling Pathway

The primary therapeutic potential of this compound stems from its role as a precursor to inhibitors of enkephalin-degrading enzymes, specifically enkephalinases.[3] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and mood regulation. By inhibiting their degradation, the local concentration and duration of action of these neuropeptides are increased, leading to analgesic and potential antidepressant effects.[3][4]

Caption: Inhibition of Enkephalin Degradation by this compound Derivatives.

This compound as a Precursor in Drug Development: A Workflow

The utility of this compound as a therapeutic agent precursor lies in its versatility as a chiral building block for the synthesis of more complex molecules with improved pharmacological properties.

Caption: Drug Development Workflow Utilizing this compound.

Conclusion

This compound is a valuable and versatile precursor for the development of novel therapeutics, particularly in the areas of pain and central nervous system disorders. Its role as a building block for enkephalinase inhibitors provides a strong rationale for its use in drug discovery programs. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound in their quest for new and improved medicines. Further exploration into the derivatization of this compound is warranted to unlock its full therapeutic potential.

References

- 1. d-Phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model | Semantic Scholar [semanticscholar.org]

- 2. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enkephalinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. D-Phenylalanine - Wikipedia [en.wikipedia.org]

D-Phenylalanine Amide Hydrochloride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: D-Phenylalanine amide hydrochloride is a chiral intermediate of significant interest in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability characteristics is paramount for efficient process development, formulation design, and ensuring the quality and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available data on the solubility and stability of D-Phenylalanine amide hydrochloride, alongside detailed experimental protocols for its determination.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.70 g/mol | [1] |

| Melting Point | 232-236 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Solubility Profile

Table 1: Solubility of Phenylalanine Derivatives

| Solvent | D-Phenylalanine Amide Hydrochloride (Qualitative) | L-Phenylalanine (Quantitative) | Temperature (°C) |

| Water | Soluble | 28.20 g/L | 16 |

| Ethanol | Expected to be soluble | 350 mg/100g | 25 |

| Methanol | Expected to be soluble | Soluble | Not Specified |

| DMSO | Soluble | 55 mg/mL (for 4-Fluoro-D-phenylalanine HCl) | Not Specified |

Note: Quantitative data for L-Phenylalanine and 4-Fluoro-D-phenylalanine HCl are provided as representative values for similar structures.[5][6] Actual solubility of D-Phenylalanine amide hydrochloride should be determined experimentally.

Stability Profile

The stability of D-Phenylalanine amide hydrochloride is a critical attribute for its storage and handling. As a chiral compound, it is essential to assess its stereochemical stability to ensure it does not racemize to its L-enantiomer under various conditions.[7][8][9] The primary degradation pathway for phenylalanine amides is expected to be the hydrolysis of the amide bond.[10][11][12]

Potential Degradation Pathways:

-

Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding D-phenylalanine and ammonia.[13]

-

Racemization: As a chiral molecule, there is a potential for racemization at the alpha-carbon, leading to the formation of the L-enantiomer. This is a critical parameter to monitor during stability studies.[9]

-

Oxidation: While less common for the core structure, oxidative degradation could be a factor under certain conditions, especially in the presence of oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies are therefore recommended.

Quantitative kinetic data for the degradation of D-Phenylalanine amide hydrochloride is not currently available. Stability studies should be conducted according to established guidelines to determine its shelf-life and appropriate storage conditions.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of D-Phenylalanine amide hydrochloride to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4).

-

Ensure enough solid is present to maintain a saturated solution with an excess of undissolved solid.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Immediately dilute the filtered sample with a suitable solvent to prevent precipitation.

-

-

Quantification:

-

Analyze the concentration of D-Phenylalanine amide hydrochloride in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the samples.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its potential degradation products. HPLC is the most common technique for this purpose.

Methodology:

-

Forced Degradation Studies:

-

Expose solutions of D-Phenylalanine amide hydrochloride to various stress conditions to intentionally induce degradation. This helps to identify potential degradation products and to challenge the analytical method's specificity.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 24 hours.

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent peak from all degradation product peaks.

-

Typical starting conditions could involve a C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method must be proven to be "stability-indicating."

-

Signaling Pathways and Logical Relationships

While D-Phenylalanine amide hydrochloride is primarily an intermediate, its parent compound, D-phenylalanine, is a precursor in several biological pathways. Understanding these can provide context for its potential biological interactions.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of D-Phenylalanine amide hydrochloride. While specific quantitative data is limited, this document provides a framework for researchers and drug development professionals to approach the characterization of this important pharmaceutical intermediate. The provided experimental protocols offer a starting point for generating the necessary data to support process development, formulation, and regulatory filings. It is imperative that comprehensive experimental studies are conducted to fully elucidate the physicochemical properties of D-Phenylalanine amide hydrochloride to ensure the development of safe and effective medicines.

References

- 1. D-PHENYLALANINE AMIDE HYDROCHLORIDE | 71666-94-9 | INDOFINE Chemical Company [indofinechemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

- 7. How to Assess the Stability of Chiral Drugs – StabilityStudies.in [stabilitystudies.in]

- 8. fda.gov [fda.gov]

- 9. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]